molecular formula C20H18ClFN4O2 B2676900 2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide CAS No. 2177366-02-6

2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide

Cat. No.: B2676900
CAS No.: 2177366-02-6
M. Wt: 400.84
InChI Key: DLDMVQDQNIEJAE-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide is a synthetic chemical compound of interest in medicinal chemistry and biological research. This molecule is designed as a hybrid scaffold, incorporating a 1,2,4-triazolone core linked to a fluorinated benzamide group. The 1,2,4-triazolone moiety is a privileged structure in drug discovery, known to be present in compounds with a range of biological activities. Research into similar triazolone-containing molecules has demonstrated potential anticancer properties, with some analogs showing activity against various human tumor cell lines in vitro . The specific structural features of this compound—including the cyclopropyl group, the phenyl ring, and the 2-chloro-4-fluorobenzamide chain—make it a valuable intermediate for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound to probe biological pathways, develop new enzyme inhibitors, or screen for novel pharmacological activities. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O2/c21-17-12-14(22)6-9-16(17)19(27)23-10-11-25-20(28)26(15-7-8-15)18(24-25)13-4-2-1-3-5-13/h1-6,9,12,15H,7-8,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDMVQDQNIEJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=C(C=C(C=C3)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the cyclopropyl and phenyl groups. The final step involves the attachment of the fluorobenzamide moiety. Reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopropyl moiety, potentially forming alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the cyclopropyl and phenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s desired effects.

Comparison with Similar Compounds

Key Structural and Functional Differences:

  • Triazolone vs.
  • Halogen Substituents : The target compound’s chloro and fluoro groups enhance lipophilicity and metabolic stability compared to the nitro group in 733794-86-0, which may confer oxidative instability .
  • Linker Variations: The ethyl linker in the target compound balances flexibility and steric constraints, whereas sulfanyl (786716-50-5) or phenoxy (733794-86-0) linkers introduce additional steric or electronic effects.

Research Findings and Implications

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects : The fluoro and chloro substituents in the target compound likely lower the pKa of adjacent functional groups compared to the hydroxyl group in 733795-72-7, affecting solubility and ionization at physiological pH.

Biological Activity

2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide (CAS Number: 2191265-69-5) is a compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN4O2C_{20}H_{19}ClN_{4}O_{2} with a molecular weight of 382.8 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.

PropertyValue
CAS Number2191265-69-5
Molecular FormulaC20H19ClN4O2
Molecular Weight382.8 g/mol
StructureChemical Structure

Antimicrobial Activity

The 1,2,4-triazole scaffold has been extensively studied for its antimicrobial properties. Compounds containing this moiety exhibit significant activity against a variety of pathogens, including bacteria and fungi. Research indicates that derivatives of triazoles can have potent antibacterial effects comparable to established antibiotics.

Key Findings:

  • A study highlighted that triazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.250.25 to 2μg/mL2\,\mu g/mL against resistant strains such as Staphylococcus aureus and Escherichia coli .
  • The incorporation of cyclopropyl and phenyl groups in the structure enhances its antimicrobial efficacy by improving lipophilicity and membrane penetration.

Anticancer Activity

Triazole derivatives have shown promise in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. The compound under discussion may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Research Insights:

  • Triazole compounds have been evaluated for their cytotoxic effects on various cancer cell lines, showing IC50 values in the micromolar range .
  • The structure of the compound suggests potential interactions with targets involved in cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study evaluated the antimicrobial activity of several triazole derivatives, including those similar to our compound. Results indicated that modifications at the phenyl ring significantly affected activity against MRSA and other resistant strains .
  • Cytotoxicity Assessment :
    In vitro studies on cancer cell lines demonstrated that triazole derivatives could inhibit cell growth effectively. The specific compound showed promising results in preliminary assays against breast and lung cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. The following factors are critical:

Key SAR Considerations :

  • Substituents on the Triazole Ring : Different substituents can enhance or diminish biological activity.
  • Cyclopropyl Group : This moiety is associated with increased potency against certain bacteria due to its unique steric properties.

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